4-Bromo-2-chloro-3-fluoropyridine
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Overview
Description
4-Bromo-2-chloro-3-fluoropyridine is a chemical compound with the molecular formula C5H2BrClFN . It is used as an intermediate for pharmaceutical and organic synthesis . The compound has a molecular weight of 210.43 g/mol .
Molecular Structure Analysis
The InChI key for 4-Bromo-2-chloro-3-fluoropyridine is UMQBGWKWOLRROL-UHFFFAOYSA-N . The compound’s canonical SMILES representation is C1=CN=C(C(=C1Br)Cl)F .Physical And Chemical Properties Analysis
4-Bromo-2-chloro-3-fluoropyridine has a molecular weight of 210.43 g/mol . It has an XLogP3-AA value of 2.6, indicating its lipophilicity . The compound has no hydrogen bond donors and two hydrogen bond acceptors . It is slightly soluble in water .Scientific Research Applications
Metallation of Heterocyclic Compounds
A detailed study by Marsais and Quéguiner (1983) reviewed the metallation of π-deficient heterocyclic compounds, focusing on the regioselectivity of 3-fluoropyridine metallation. They found that the chemoselective lithiation of 3-fluorophyridine could be directed either at the 2- or 4-position depending on lithiation conditions. This work provides a foundation for the use of similar fluorinated pyridines, including 4-Bromo-2-chloro-3-fluoropyridine, in synthesizing disubstituted pyridines through metallation reactions (Marsais & Quéguiner, 1983).
Synthesis of Biaryl Compounds
Qiu et al. (2009) reported a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound structurally related to 4-Bromo-2-chloro-3-fluoropyridine, demonstrating its utility as a key intermediate in the manufacture of flurbiprofen, an anti-inflammatory material. This research underscores the importance of halogenated pyridines in synthesizing biologically active compounds (Qiu et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
4-Bromo-2-chloro-3-fluoropyridine is a type of fluoropyridine . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They are less reactive than their chlorinated and brominated analogues
Mode of Action
Fluoropyridines in general are known to interact with their targets through their fluorine atoms, which are strong electron-withdrawing substituents . This interaction can lead to changes in the target molecules, affecting their reactivity and other properties .
Biochemical Pathways
Fluoropyridines are known to be involved in various synthetic methods for preparation of fluorinated compounds, which are of special interest as potential imaging agents for various biological applications .
Pharmacokinetics
It is slightly soluble in water , which may influence its absorption and distribution in the body.
Result of Action
Fluoropyridines in general are known for their interesting and unusual physical, chemical, and biological properties , which can lead to various effects at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of 4-Bromo-2-chloro-3-fluoropyridine can be influenced by various environmental factors. For instance, its solubility in water can affect its distribution and bioavailability in aqueous environments. Furthermore, it should be stored under an inert atmosphere to maintain its stability.
properties
IUPAC Name |
4-bromo-2-chloro-3-fluoropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFN/c6-3-1-2-9-5(7)4(3)8/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENRVRYZBQACQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717820 |
Source
|
Record name | 4-Bromo-2-chloro-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.43 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-3-fluoropyridine | |
CAS RN |
1211526-56-5 |
Source
|
Record name | 4-Bromo-2-chloro-3-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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